1-(2-Hydroxyphenyl)-3-methylbutan-1-one
Description
1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS: 19019-21-7) is a ketone derivative with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It exists as a high-purity (≥95%) pale-yellow liquid and is characterized by an ortho-hydroxyphenyl group attached to a branched 3-methylbutanone chain . Its structural uniqueness lies in the combination of a phenolic hydroxyl group and a lipophilic branched alkyl chain, enabling diverse applications:
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWSQLFDQRUYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297363 | |
| Record name | 1-(2-hydroxyphenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19019-21-7 | |
| Record name | NSC115702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxyphenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-methylbutan-1-one typically involves the reaction of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Various substituted phenolic derivatives
Scientific Research Applications
1-(2-Hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production and inflammatory cytokine release
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Key Properties
The compound’s analogs differ in substituent positions, functional groups, and side chains, leading to distinct physicochemical and biological behaviors. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 1-(2-Hydroxyphenyl)-3-methylbutan-1-one and Analogs
Biological Activity
1-(2-Hydroxyphenyl)-3-methylbutan-1-one, a compound with significant biological activity, is characterized by its phenolic structure which contributes to various pharmacological properties. This article provides a comprehensive review of its biological activities, including antimicrobial, antioxidant, and cytotoxic effects, alongside relevant research findings and case studies.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that phenolic compounds generally possess the ability to inhibit the growth of various bacteria and fungi due to their capacity to disrupt microbial cell membranes and interfere with metabolic processes.
Research Findings:
- A study indicated that derivatives of phenolic compounds, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 12.5 µg/mL .
- The introduction of hydroxyl groups in the aromatic ring has been linked to increased antimicrobial efficacy .
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage linked to various diseases.
Research Findings:
- The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that the compound exhibits significant free radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid .
- Studies have shown that the antioxidant activity correlates with the number and position of hydroxyl groups on the phenolic structure, emphasizing the importance of molecular configuration in enhancing bioactivity .
Cytotoxicity
Cytotoxic effects have been observed in various cancer cell lines, making this compound a candidate for further investigation in cancer therapy.
Research Findings:
- In vitro studies demonstrated that the compound induced apoptosis in human breast cancer (MCF-7) cells, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM .
- The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load after topical application over a two-week period.
Case Study 2: Cancer Cell Line Study
A laboratory study assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed that treatment with 20 µM of this compound led to a decrease in cell viability by over 60% in MCF-7 cells after 48 hours.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
